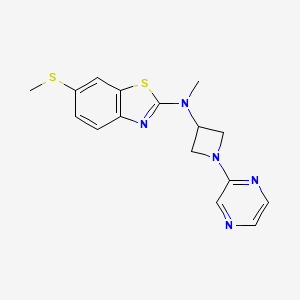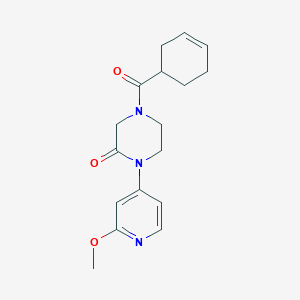
4-(Cyclohex-3-ene-1-carbonyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Cyclohex-3-ene-1-carbonyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as TAK-659 and is a kinase inhibitor that can be synthesized using specific methods.
作用機序
The mechanism of action of 4-(Cyclohex-3-ene-1-carbonyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one involves the inhibition of specific kinases. The compound binds to the ATP-binding site of the kinase, preventing the activation of downstream signaling pathways. This inhibition leads to the suppression of cellular processes that are dependent on the activity of the targeted kinase.
生化学的および生理学的効果
The biochemical and physiological effects of 4-(Cyclohex-3-ene-1-carbonyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one depend on the specific kinase that is inhibited. Inhibition of BTK and JAK3, for example, has been shown to be effective in the treatment of various autoimmune diseases, including rheumatoid arthritis and lupus. Additionally, inhibition of ITK has been found to be effective in the treatment of T-cell lymphomas.
実験室実験の利点と制限
The advantages of using 4-(Cyclohex-3-ene-1-carbonyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one in lab experiments include its potency, specificity, and ease of synthesis. However, the limitations include the potential for off-target effects and the need for further research to determine its safety and efficacy in vivo.
将来の方向性
There are several future directions for research involving 4-(Cyclohex-3-ene-1-carbonyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one. These include further investigation into its potential as a therapeutic agent for various diseases, as well as the development of more potent and selective kinase inhibitors. Additionally, the compound's potential as a tool for studying kinase signaling pathways and their role in disease progression should be explored further.
Conclusion:
In conclusion, 4-(Cyclohex-3-ene-1-carbonyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one is a promising compound with potential applications in various fields, including scientific research. Its potency and specificity as a kinase inhibitor make it a valuable tool for studying cellular processes and the development of therapeutic agents for various diseases. However, further research is needed to determine its safety and efficacy in vivo and to explore its potential as a tool for studying kinase signaling pathways.
合成法
The synthesis of 4-(Cyclohex-3-ene-1-carbonyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one is achieved through a multistep process. The synthesis involves the reaction of 2-methoxypyridine-4-carboxaldehyde with cyclohexanone in the presence of an acid catalyst. The resulting product is then reacted with piperazine and further subjected to a series of reactions to obtain the final product.
科学的研究の応用
The potential applications of 4-(Cyclohex-3-ene-1-carbonyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one in scientific research are vast. This compound has been found to be a potent inhibitor of various kinases, including BTK, ITK, and JAK3. These kinases play crucial roles in various cellular processes, including cell proliferation, differentiation, and survival.
特性
IUPAC Name |
4-(cyclohex-3-ene-1-carbonyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3/c1-23-15-11-14(7-8-18-15)20-10-9-19(12-16(20)21)17(22)13-5-3-2-4-6-13/h2-3,7-8,11,13H,4-6,9-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBYBSCATMAOUIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=C1)N2CCN(CC2=O)C(=O)C3CCC=CC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Cyclohex-3-ene-1-carbonyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

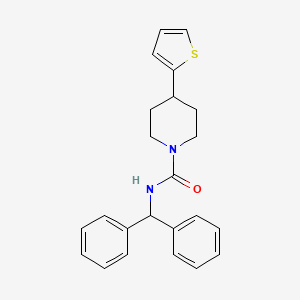
![N-(2,5-dimethoxyphenyl)-5-oxo-1H-triazolo[1,5-a]quinazoline-3-carboxamide](/img/structure/B2677524.png)
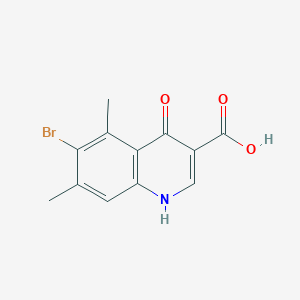
![ethyl 1-(4-fluorophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylate](/img/structure/B2677526.png)
![2-Phenyl-5H-1,3,4-thiadiazolo[2,3-b]quinazoline-5-one](/img/structure/B2677531.png)
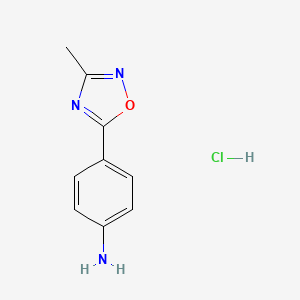
![Tert-butyl 6-(iodomethyl)-5-oxaspiro[3.5]nonane-2-carboxylate](/img/structure/B2677533.png)
![4-[4-Oxo-3-(2-phenylethyl)-1,3-thiazolidin-2-yl]benzoic acid](/img/structure/B2677534.png)
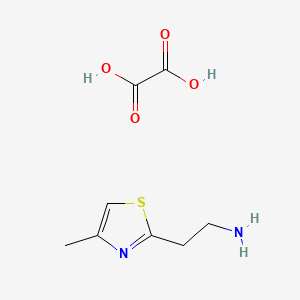
![N-(2,4-dimethoxyphenyl)-2-[(8-oxo-7-phenyl-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio]butanamide](/img/structure/B2677536.png)
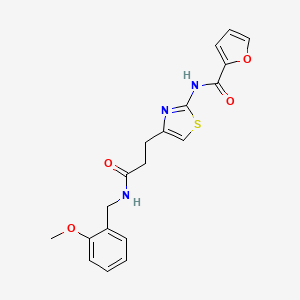
![(3AS,6aS)-decahydro-2H-spiro[cyclopenta[b]pyrrole-3,4'-pyran]](/img/structure/B2677542.png)
![2-[1-(2,3-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2677543.png)
